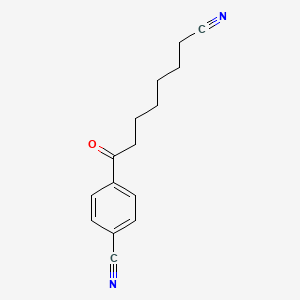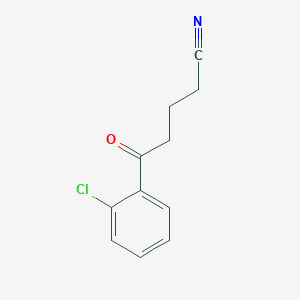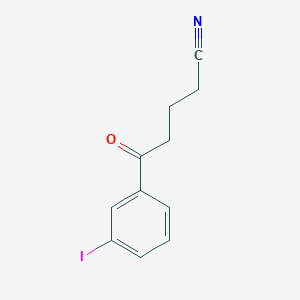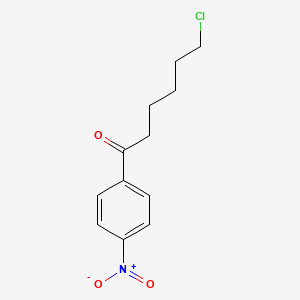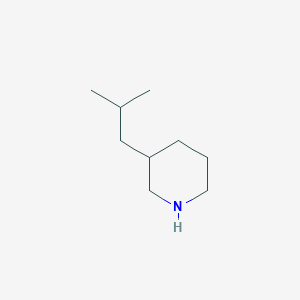
3-Isobutylpiperidine
Overview
Description
3-Isobutylpiperidine is a chemical compound with the molecular formula C9H19N . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms . Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidines, including this compound, can be synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A cross-coupling approach to enantioenriched 3-piperidines from pyridine- and sp2-hybridized boronic acids has been reported . This involves a Rh-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids and phenyl pyridine-1(2H)-carboxylate .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring with an isobutyl group attached. The molecular formula is C9H19N . The InChIKey, a unique identifier for the compound, is YUDLRLBJRSTYDN-UHFFFAOYSA-N .
Chemical Reactions Analysis
Piperidines, including this compound, are involved in various chemical reactions. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Physical And Chemical Properties Analysis
Physical properties of this compound include its molecular weight (141.25 g/mol), hydrogen bond donor count (1), hydrogen bond acceptor count (1), and rotatable bond count (2) . Its exact mass and monoisotopic mass are both 141.151749610 g/mol .
Mechanism of Action
Target of Action
3-Isobutylpiperidine, also known as Icaridin or Picaridin, is a member of the piperidine chemical family . The primary targets of this compound are the olfactory system of insects, specifically the odorant receptors (ORs) and ionotropic receptors (IR) . These receptors play a crucial role in the insect’s ability to recognize its host’s cues .
Mode of Action
It is presumed that the compound interacts with the olfactory system of insects, leading to the insect’s inability to recognize its host’s cues . This interaction involves the odorant receptors (ORs) that need a common co-receptor (ORCO), and ionotropic receptors (IR) .
Pharmacokinetics
The pharmacokinetics and pharmacodynamics of drugs operate in a partnership that can be used to maximize a drug’s potential for increasing treatment efficacy, reducing side effects, and minimizing drug interactions .
Result of Action
The primary result of this compound’s action is its ability to repel insects, such as mosquitoes, biting flies, ticks, chiggers, and fleas . It achieves this by interfering with the insect’s olfactory system, leading to the insect’s inability to recognize its host’s cues .
Advantages and Limitations for Lab Experiments
The advantages of using 3-Isobutylpiperidine in laboratory experiments include its low cost, its availability, and its stability in aqueous solutions. Additionally, this compound is non-toxic and has low environmental impact. The main limitation of using this compound in laboratory experiments is its low solubility in non-polar solvents, which can limit its use in certain reactions.
Future Directions
Some potential future directions for research on 3-Isobutylpiperidine include further investigation into the biochemical and physiological effects of this compound, as well as its potential applications in the medical and pharmaceutical fields. Additionally, further research could be done to investigate the pharmacological effects of this compound on various systems, such as the cardiovascular and endocrine systems. Additionally, further research could be done to investigate the potential of this compound to be used as a solvent in organic synthesis. Finally, further research could be done to investigate the potential of this compound to be used as a tool to study the pharmacological effects of various compounds.
Scientific Research Applications
3-Isobutylpiperidine is used in scientific research as a tool to study the pharmacological effects of various compounds. It has been used to study the effects of various drugs on the central nervous system. It has also been used to study the effects of various drugs on the cardiovascular system. In addition, this compound has been used to study the effects of various drugs on the endocrine system.
Safety and Hazards
3-Isobutylpiperidine may cause skin irritation, serious eye irritation, and respiratory irritation . In case of inhalation, it is advised to move the victim into fresh air and provide artificial respiration if necessary . If it comes into contact with the skin, it should be washed off with soap and plenty of water . If it gets into the eyes, they should be rinsed cautiously with water for several minutes .
properties
IUPAC Name |
3-(2-methylpropyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-8(2)6-9-4-3-5-10-7-9/h8-10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDLRLBJRSTYDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








